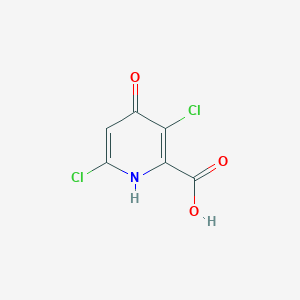
3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Cl2NO3 It is a derivative of pyridinecarboxylic acid, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid typically involves the chlorination of 4-hydroxy-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and pH to ensure the selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as pyridine or its derivatives. The process includes chlorination, hydroxylation, and carboxylation steps, often conducted in the presence of catalysts to enhance yield and selectivity. The final product is purified through crystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the carboxylic acid group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorine atoms enhance its reactivity and ability to penetrate biological membranes, making it effective in disrupting cellular processes.
Comparación Con Compuestos Similares
- 2,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- 3,5-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- 4-Hydroxy-2,3,6-trichloropyridine
Uniqueness: 3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid is unique due to the specific positioning of chlorine atoms and the hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective interactions and modifications.
Propiedades
Número CAS |
343781-58-8 |
|---|---|
Fórmula molecular |
C6H3Cl2NO3 |
Peso molecular |
208.00 g/mol |
Nombre IUPAC |
3,6-dichloro-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2(10)4(8)5(9-3)6(11)12/h1H,(H,9,10)(H,11,12) |
Clave InChI |
JIUUWFVFPBMCAD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=C(C1=O)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


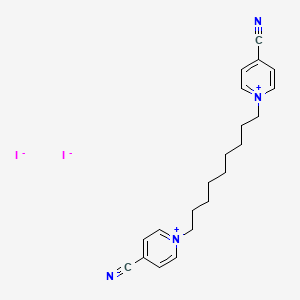
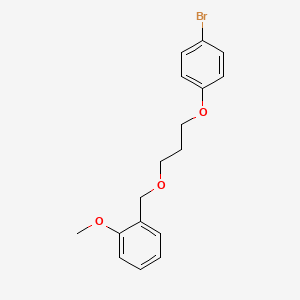
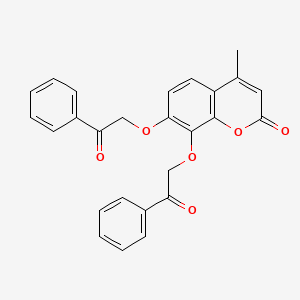
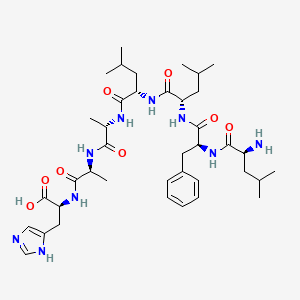
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
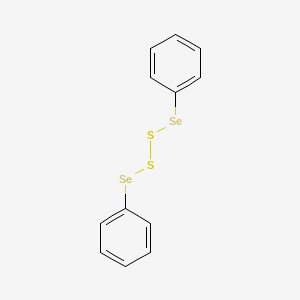
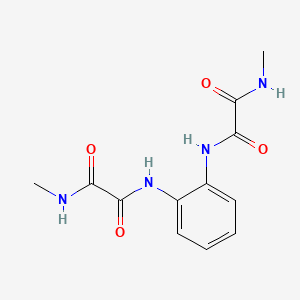
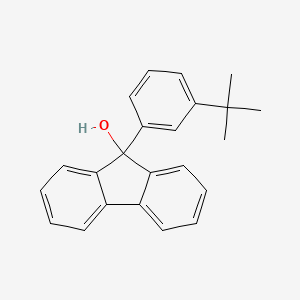
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
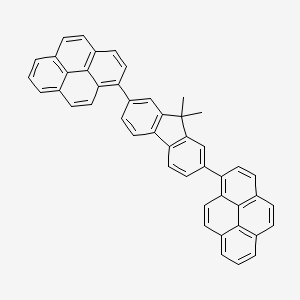
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
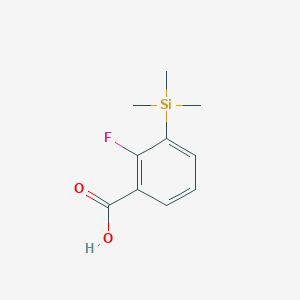
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
